Cerlapirdina

Descripción general

Aplicaciones Científicas De Investigación

Cerlapirdine se ha investigado por su potencial uso en el tratamiento de trastornos cognitivos asociados con la enfermedad de Alzheimer y la esquizofrenia . Ha demostrado ser prometedor en ensayos clínicos, demostrando una tendencia hacia la eficacia junto con un buen perfil de efectos secundarios y sin incidencia de eventos adversos graves . Además, cerlapirdine y otros antagonistas del receptor de 5-hidroxitriptamina 6 se están estudiando por su papel en la mejora de la función cognitiva y la memoria .

Mecanismo De Acción

Cerlapirdine ejerce sus efectos actuando como un antagonista selectivo del receptor de 5-hidroxitriptamina 6 . Este receptor está involucrado en la regulación de la liberación de neurotransmisores, y su antagonismo por cerlapirdine conduce a niveles aumentados de neurotransmisores como la acetilcolina y el glutamato en el cerebro . Estos neurotransmisores juegan un papel crucial en los procesos cognitivos, y se cree que sus niveles elevados contribuyen a los efectos cognitivos de cerlapirdine .

Análisis Bioquímico

Biochemical Properties

Cerlapirdine interacts with the 5-HT6 receptor, acting as a full antagonist . This interaction with the 5-HT6 receptor is the primary biochemical reaction involving Cerlapirdine .

Cellular Effects

Cerlapirdine has been studied for its effects on cognitive disorders associated with Alzheimer’s disease and schizophrenia . As a 5-HT6 receptor antagonist, it may influence cell function by modulating serotonin signaling pathways .

Molecular Mechanism

The molecular mechanism of Cerlapirdine involves its action as a selective 5-HT6 receptor antagonist . By binding to the 5-HT6 receptor, it prevents the action of serotonin, thereby modulating the biochemical pathways regulated by this neurotransmitter .

Temporal Effects in Laboratory Settings

Studies have shown that Cerlapirdine has a good side effect profile and no incidence of serious adverse events .

Metabolic Pathways

Cerlapirdine undergoes metabolism in the human body, with one metabolite (desmethylcerlapirdine) detected in plasma . This metabolite is formed primarily by the enzymes CYP2C8 and CYP3A4 .

Transport and Distribution

The transport and distribution of Cerlapirdine within cells and tissues have not been extensively studied. It is known that after oral administration, Cerlapirdine is absorbed and distributed in the body, with feces being the major route of elimination .

Métodos De Preparación

La síntesis de cerlapirdina involucra varios pasosLas condiciones de reacción generalmente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar que el producto deseado se obtenga con alta pureza . Los métodos de producción industrial probablemente implicarían escalar estas reacciones bajo Buenas Prácticas de Manufactura (GMP) para asegurar la consistencia y seguridad.

Análisis De Reacciones Químicas

Cerlapirdine experimenta varias reacciones químicas, incluyendo:

Oxidación: Cerlapirdine se puede oxidar para formar cerlapirdine-N-óxido.

Reducción: El compuesto se puede reducir para formar desmetilcerlapirdine.

Sustitución: El grupo sulfonilo puede participar en reacciones de sustitución bajo condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen cerlapirdine-N-óxido y desmetilcerlapirdine .

Comparación Con Compuestos Similares

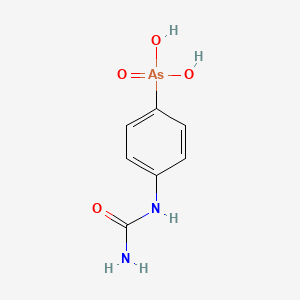

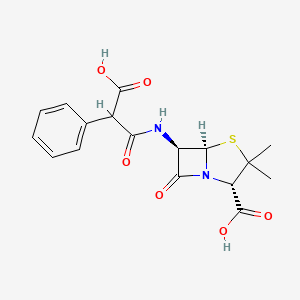

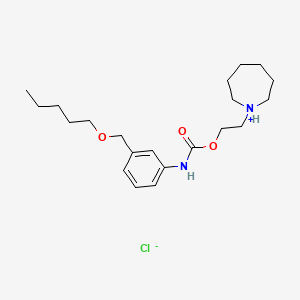

Cerlapirdine es similar a otros antagonistas del receptor de 5-hidroxitriptamina 6 como idalopirdine y latrepirdine . Cerlapirdine es único en su estructura química, que incluye un grupo naftalenosulfonilo y un núcleo de indazol . Esta estructura única puede contribuir a su afinidad de unión específica y selectividad para el receptor de 5-hidroxitriptamina 6 .

Compuestos Similares:

Idalopirdine: Otro antagonista del receptor de 5-hidroxitriptamina 6 investigado para trastornos cognitivos.

Latrepirdine: Un compuesto con propiedades de antagonismo de receptor similares.

La estructura química distintiva de Cerlapirdine y los resultados prometedores de los ensayos clínicos resaltan su potencial como agente terapéutico para los trastornos cognitivos.

Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar!

Propiedades

IUPAC Name |

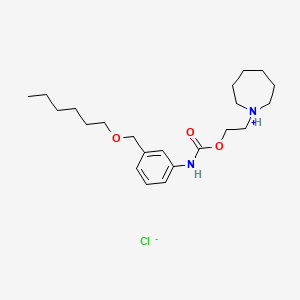

N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2H-indazol-5-yl)oxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-25(2)13-6-14-28-17-11-12-20-19(15-17)22(24-23-20)29(26,27)21-10-5-8-16-7-3-4-9-18(16)21/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQGEDVQXVTCDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201137232 | |

| Record name | Cerlapirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925448-93-7 | |

| Record name | N,N-Dimethyl-3-[[3-(1-naphthalenylsulfonyl)-1H-indazol-5-yl]oxy]-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925448-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerlapirdine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925448937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerlapirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cerlapirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERLAPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK40PJ0V49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cerlapirdine?

A1: Cerlapirdine functions as a selective and potent antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. [, , ] This means it binds to the 5-HT6 receptor and blocks its activation by the natural neurotransmitter serotonin.

Q2: What is known about the metabolic fate of Cerlapirdine in the human body?

A3: A human study utilizing Accelerator Mass Spectrometry (AMS) revealed that after oral administration, Cerlapirdine is primarily eliminated through feces, with a smaller portion excreted in urine. [] Absorption was estimated to be at least 70%. [] The unchanged drug represents the major component in plasma, indicating significant systemic exposure. [] Desmethylcerlapirdine, a key metabolite, is primarily formed by CYP2C8 and CYP3A4 enzymes. []

Q3: What is the significance of using Accelerator Mass Spectrometry in studying Cerlapirdine metabolism?

A4: The study employed AMS due to the low radioactive dose of [14C]Cerlapirdine administered. [] This highly sensitive technique enabled comprehensive quantification of Cerlapirdine and its metabolites in plasma, urine, and feces, providing a detailed metabolic profile even with minimal drug exposure. []

Q4: Are there any known synthetic pathways for Cerlapirdine and its derivatives?

A5: Research has explored electrochemical methods for synthesizing 1H-indazole N-oxides, a structural class to which Cerlapirdine belongs. [] By utilizing different cathode materials, researchers achieved selective synthesis of 1H-indazole N-oxides and their subsequent deoxygenation to N-heteroaromatics. [] This methodology holds promise for developing efficient and scalable synthetic routes for Cerlapirdine and related compounds. []

Q5: What is the significance of understanding the structure-activity relationship (SAR) of Cerlapirdine?

A6: Investigating the SAR of Cerlapirdine is crucial for optimizing its pharmacological properties. [] By understanding how modifications to its chemical structure affect its potency, selectivity, and pharmacokinetic behavior, researchers can design improved analogs with enhanced therapeutic potential. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate](/img/structure/B1668332.png)

![2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride](/img/structure/B1668336.png)